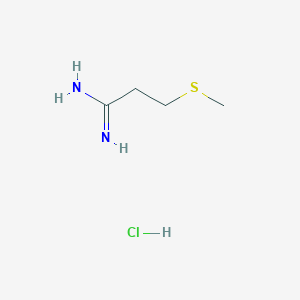
3-(Methylthio)propanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(Methylthio)propanimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various methylthio-substituted compounds and their syntheses, which can provide insights into the chemical behavior and properties of similar compounds. Methylthio groups are commonly found in medicinal and heterocyclic compounds, indicating the relevance of this functional group in pharmaceutical chemistry
Scientific Research Applications
Synthesis and Structure
3-(Methylthio)propanimidamide hydrochloride is involved in chemical synthesis processes. For instance, it reacts with p-chlorophenylhydrazine hydrochloride to produce p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, a compound that has been studied for its crystal structure and properties (Karczmarzyk, Mojzych, & Rykowski, 2000).
Microbial Biosynthesis
This compound plays a role in microbial biosynthesis, particularly in enhancing the content of 3-(methylthio)-1-propanol, a significant sulfur compound in Baijiu, a Chinese alcoholic beverage. A synthetic microbial community approach is used to increase its content, thereby improving the flavor quality of products (Du et al., 2021).
Pesticide Degradation
Research has explored the degradation of various pesticides, including those containing methyl isothiocyanate, where 3-(Methylthio)propanimidamide hydrochloride may be relevant. The degradation process involves both chemical and biological mechanisms, significantly impacting intensive agriculture practices (Dungan & Yates, 2003).
Protein Labelling
This compound is also used in the non-deleterious labeling of antibody proteins. For example, short-chain DNP imidoesters derived from methyl 3-(2,4- dinitrophenylthio ) propionimidate hydrochloride have been used to introduce DNP groups into antibody proteins without significantly altering their binding affinity or capacity (Hewlins, Weeks, & Jasani, 1984).
Environmental Fate in Agriculture
Studies on the environmental fate of agricultural fumigants in plasticulture systems have involved this compound. Understanding its behavior in soil, particularly in terms of soil concentration, degradation rates, and impact on agricultural practices, is crucial (Chellemi et al., 2011).
properties
IUPAC Name |
3-methylsulfanylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZLAJPRBTTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propanimidamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
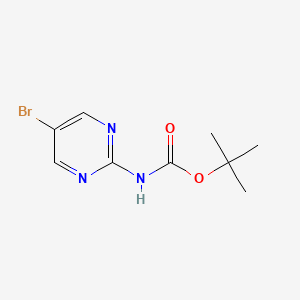

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

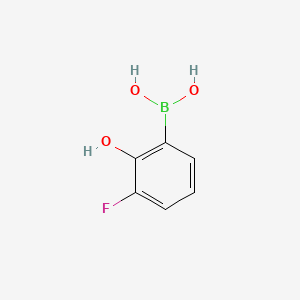
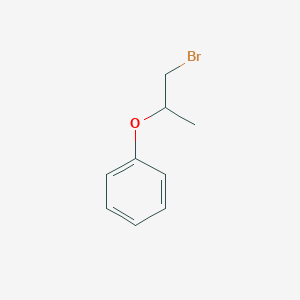

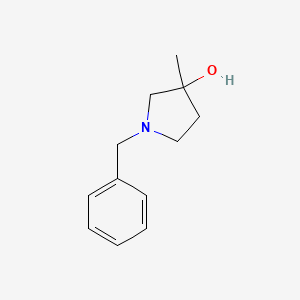
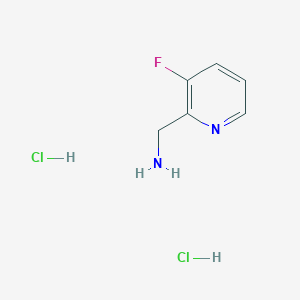
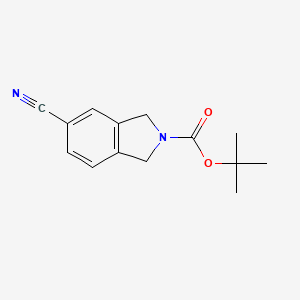
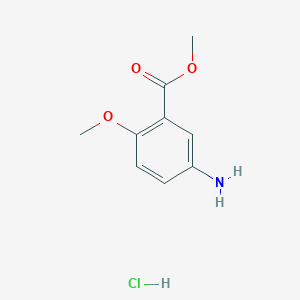
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
